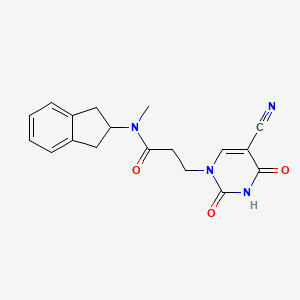

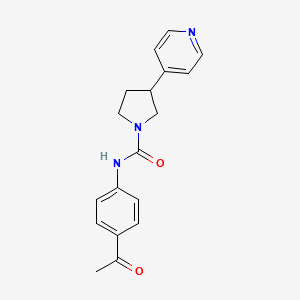

5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide, also known as BAPTA-AM, is a cell-permeable chelator that is widely used in scientific research. It is a synthetic compound that is derived from the natural compound BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). BAPTA-AM is a highly versatile tool that can be used to study a wide range of biological processes.

Wirkmechanismus

5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide works by binding to calcium ions, forming a stable complex that prevents the calcium from participating in intracellular signaling pathways. 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is cell-permeable, meaning that it can cross the cell membrane and enter the cytoplasm, where it can chelate intracellular calcium.

Biochemical and Physiological Effects

5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide has a wide range of biochemical and physiological effects, depending on the specific cellular process being studied. For example, 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide has been shown to inhibit calcium-dependent processes such as muscle contraction, neurotransmitter release, and gene expression. 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide has also been used to study the role of calcium in apoptosis (programmed cell death) and autophagy (cellular recycling).

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is its high selectivity for calcium ions. 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide can be used to selectively remove calcium from specific intracellular compartments, allowing researchers to study the role of calcium in specific cellular processes. However, 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide has some limitations. For example, 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide can only chelate calcium ions that are present in the cytoplasm. It cannot chelate calcium ions that are stored in intracellular organelles such as the endoplasmic reticulum or mitochondria.

Zukünftige Richtungen

There are many potential future directions for research involving 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide. One area of interest is the role of calcium in cancer cells. Calcium signaling has been shown to play a critical role in cancer cell proliferation and survival, and 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide could be used to study the specific calcium-dependent pathways that are involved in cancer progression. Another area of interest is the development of new calcium chelators that are more selective and effective than 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide. Finally, 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide could be used in combination with other tools such as optogenetics or CRISPR/Cas9 to study the role of calcium in specific cellular processes with high spatial and temporal precision.

Synthesemethoden

5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is synthesized by reacting BAPTA with tert-butyl 2-bromoacetate and 2-hydroxy-3-phenoxypropylamine. The resulting product is then treated with trifluoroacetic acid to remove the tert-butyl protecting group, yielding 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is widely used in scientific research to study intracellular calcium signaling. Calcium is a ubiquitous second messenger that plays a critical role in a wide range of biological processes, including muscle contraction, neurotransmitter release, and gene expression. 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is a highly effective calcium chelator that can be used to selectively remove calcium from specific intracellular compartments, allowing researchers to study the role of calcium in various cellular processes.

Eigenschaften

IUPAC Name |

5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-17(2,3)15-14(19-11-20-15)16(22)18-9-12(21)10-23-13-7-5-4-6-8-13/h4-8,11-12,21H,9-10H2,1-3H3,(H,18,22)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAKKNXENMWJNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CN1)C(=O)NCC(COC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide](/img/structure/B7436583.png)

![3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide](/img/structure/B7436586.png)

![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)

![N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7436607.png)

![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)

![1-(1,9-Dioxaspiro[5.5]undecan-4-yl)-3-(6-phenylhexyl)urea](/img/structure/B7436622.png)

![N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine](/img/structure/B7436626.png)

![N-[2-(2-aminoethoxy)ethyl]-N-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B7436633.png)

![1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7436646.png)

![2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid](/img/structure/B7436652.png)